2,3,5-Trifluorobenzylzinc bromide
CAS No.: 226717-85-7
Cat. No.: VC11663379
Molecular Formula: C7H4BrF3Zn
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 226717-85-7 |
|---|---|
| Molecular Formula | C7H4BrF3Zn |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | bromozinc(1+);1,2,5-trifluoro-3-methanidylbenzene |
| Standard InChI | InChI=1S/C7H4F3.BrH.Zn/c1-4-2-5(8)3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | GRFXVKCIQXNENG-UHFFFAOYSA-M |
| SMILES | [CH2-]C1=CC(=CC(=C1F)F)F.[Zn+]Br |
| Canonical SMILES | [CH2-]C1=CC(=CC(=C1F)F)F.[Zn+]Br |
Introduction
2,3,5-Trifluorobenzylzinc bromide is an organozinc compound with the chemical formula C7H4BrF3Zn. It is a derivative of benzylzinc bromide, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions, which are crucial for forming carbon-carbon bonds in the production of complex organic molecules.
Synthesis of 2,3,5-Trifluorobenzylzinc Bromide
The synthesis of 2,3,5-trifluorobenzylzinc bromide typically involves the reaction of 2,3,5-trifluorobenzyl bromide with zinc metal in a suitable solvent such as tetrahydrofuran (THF). This reaction is usually conducted under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
Applications in Organic Synthesis
2,3,5-Trifluorobenzylzinc bromide is primarily utilized in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Reaction Mechanism:
The mechanism involves the formation of a palladium complex that facilitates the transfer of the trifluorobenzyl group to an organic halide or triflate, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
| Compound Name | Description |
|---|---|
| Benzylzinc bromide | Lacks fluorine substituents; generally less reactive than 2,3,5-trifluorobenzylzinc bromide. |
| 2,4-Difluorobenzylzinc bromide | Contains two fluorine atoms; exhibits different reactivity patterns compared to the target compound. |
| 2,4,5-Trifluorobenzylzinc bromide | Has fluorine atoms at different positions; affects its chemical behavior and reactivity profile. |
Research Findings and Future Directions
Recent studies have highlighted the potential of organozinc compounds like 2,3,5-trifluorobenzylzinc bromide in developing new synthetic methodologies. The unique arrangement of fluorine atoms on the benzene ring enhances its reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis.
Industrial Applications:
In industrial settings, the synthesis of 2,3,5-trifluorobenzylzinc bromide can be optimized using continuous flow reactors and automated systems to enhance yield and purity.
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